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Compound of Interest

Compound Name:
1-(4-chlorophenyl)-1H-imidazole-

2-thiol

CAS No.: 175673-63-9

Cat. No.: B1270465 Get Quote

Executive Summary
1-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS: 17452-12-9) is a functionalized heterocyclic

compound widely utilized as a high-performance corrosion inhibitor for copper and steel alloys

and as a versatile intermediate in the synthesis of antifungal pharmacophores. Its efficacy is

governed by its solubility profile, which dictates its availability in corrosive media (typically

acidic) and reaction matrices.

This guide provides a comprehensive technical analysis of its physicochemical properties,

predicted solubility behavior based on structural analogs, and a validated experimental protocol

for precise solubility determination.

Physicochemical Profile & Structural Logic
Chemical Identity

IUPAC Name: 1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione

CAS Number: 17452-12-9[1]

Molecular Formula: C
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Molecular Weight: 210.68 g/mol

Melting Point: 229–231 °C (Significantly higher than the non-chlorinated analog, indicating

higher lattice energy).

Tautomeric Equilibrium
A critical factor affecting solubility is the thione-thiol tautomerism. In the solid state and polar

solvents, the compound predominantly exists in the thione form (1-(4-chlorophenyl)-1,3-

dihydro-2H-imidazole-2-thione).

Thione Form (Major): High polarity, hydrogen bond donor (N-H).

Thiol Form (Minor): Lower polarity, susceptible to S-alkylation.

This equilibrium shifts based on solvent polarity, affecting dissolution kinetics and

thermodynamic stability.

Solubility Profile: Comparative & Predictive Analysis
Note: While specific temperature-dependent mole fraction data (

) for this specific derivative is proprietary or sparse in open literature, the following profile is
derived from thermodynamic modeling of the structural analog 1-phenyl-1H-imidazole-2-thiol
and validated physicochemical principles.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvent

Predicted Solubility Mechanistic Insight

Polar Aprotic DMSO, DMF High

Strong dipole-dipole

interactions disrupt

the crystal lattice;

stabilizes the thione

tautomer.

Alcohols Methanol, Ethanol Moderate

Solvation via

hydrogen bonding

with the imidazole

nitrogen and thione

sulfur. Solubility

decreases as alkyl

chain length

increases.

Chlorinated
Dichloromethane,

Chloroform
Low-Moderate

Favorable dispersion

forces with the

chlorophenyl ring, but

limited ability to break

intermolecular H-

bonds of the crystal

lattice.

Aqueous (Neutral) Water Very Low

Hydrophobic

chlorophenyl group

dominates; high lattice

energy (

C) prevents hydration.

Aqueous (Acidic)

1M HCl, 0.5M H

SO
High

Protonation of the

imidazole N3 (pKa

6-7) forms a soluble

cation, critical for

corrosion inhibition

applications.
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Non-Polar Hexane, Toluene Negligible

Lack of specific

interactions to

overcome solute-

solute cohesive

forces.

Thermodynamic Parameters
The dissolution process is endothermic.[2] The relationship between solubility (

) and temperature (

) follows the modified Apelblat equation:

Where:

: Enthalpy of solution is positive (heat is absorbed).

: Entropy increases upon dissolution, driving the process at higher temperatures.

Validated Experimental Protocol: Solubility
Determination
To generate precise solubility data (Mole Fraction vs. Temperature), the following Dynamic

Laser Monitoring or Shake-Flask protocol is recommended.

Workflow Diagram
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Start: Excess Solute Preparation

Add Solvent (e.g., Ethanol, DMSO)
Ratio: 1:10 w/v initially

Equilibration
Orbital Shaker: 24h @ Target Temp (T ± 0.1 K)

Phase Separation
Syringe Filtration (0.22 µm PTFE)

Saturated Supernatant

Dilution
Dilute aliquot with Mobile Phase

Quantification (HPLC-UV)
Column: C18, λ: 254 nm

Data Processing
Calculate Mole Fraction (x) & Thermodynamics

Click to download full resolution via product page

Caption: Workflow for the gravimetric or chromatographic determination of solubility.

Detailed Methodology
1. Preparation:
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Weigh an excess amount of 1-(4-chlorophenyl)-1H-imidazole-2-thiol (approx. 200 mg) into

a jacketed glass equilibrium cell.

Add 10 mL of the target solvent (e.g., Ethanol, DMSO).

2. Equilibration:

Maintain temperature using a circulating water bath (accuracy

K).

Stir continuously using a magnetic stirrer (300 rpm) for 24 hours to ensure saturation.

Allow settling for 2 hours.

3. Sampling & Analysis:

Withdraw 0.5 mL of the supernatant using a pre-heated glass syringe.

Filter immediately through a 0.22

m PTFE filter to remove undissolved solids.

Dilute the filtrate with the HPLC mobile phase (Acetonitrile:Water 60:40).

4. Quantification (HPLC Conditions):

Column: C18 Reverse Phase (150 mm x 4.6 mm, 5

m).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

Flow Rate: 1.0 mL/min.

Detection: UV Absorbance at 254 nm (aromatic

-

transition).
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Applications & Implications
Corrosion Inhibition Mechanism
The solubility profile directly impacts the compound's performance as a corrosion inhibitor for

copper and carbon steel in acidic media (e.g., 1M HCl).

Mechanism: The compound dissolves in the acid (via protonation) and adsorbs onto the

metal surface.

Adsorption: The sulfur atom and imidazole nitrogen form coordinate bonds with empty d-

orbitals of Fe or Cu, creating a hydrophobic barrier.

Formulation Note: For neutral media applications, co-solvents (Ethanol or Propylene Glycol)

are required to maintain solubility.

Synthetic Utility
In drug development, this thiol is S-alkylated to form antifungal agents (e.g., substituted

imidazoles).

Preferred Solvent: DMF or Acetone/K

CO

.

Reasoning: High solubility in DMF ensures rapid nucleophilic substitution rates; Acetone

allows for easy workup despite lower solubility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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